5-(1,3-Dioxolan-2-yl)thiophene-2,3-dicarboxylic acid
Description
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)thiophene-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O6S/c10-7(11)4-3-5(9-14-1-2-15-9)16-6(4)8(12)13/h3,9H,1-2H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJLSCNOVZNTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(S2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)thiophene-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2,3-dicarboxylic acid with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)thiophene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Antibacterial and Antifungal Properties
The compound has been investigated for its antibacterial and antifungal activities. Research indicates that derivatives of dioxolane structures exhibit significant biological activity against various pathogens. For instance, a study demonstrated that compounds similar to 5-(1,3-Dioxolan-2-yl)thiophene-2,3-dicarboxylic acid showed promising results against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Recent studies have also explored the anticancer properties of related compounds. Derivatives containing thiophene rings have been synthesized and evaluated for their antiproliferative effects on cancer cell lines such as HCT-116 and MCF-7. Some of these compounds demonstrated IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cancer cell growth . The structural features of dioxolane and thiophene contribute to their selective targeting capabilities in cancer therapy.
Material Science
Liquid Crystal Applications
This compound has been identified as a component in liquid crystal materials. Its molecular structure allows it to function effectively within liquid crystal displays (LCDs), where it contributes to the modulation of optical properties. The compound's ability to form stable liquid crystalline phases makes it suitable for use in advanced display technologies .
Chemical Synthesis
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its unique functional groups facilitate various chemical reactions, enabling the development of more complex molecules. The synthesis of 5-(1,3-Dioxolan-2-yl)thiophene derivatives can be achieved through straightforward methodologies involving readily available starting materials . This versatility is crucial for researchers aiming to develop novel compounds with specific properties.
Case Studies
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Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial efficacy of 5-(1,3-Dioxolan-2-yl)thiophene derivatives.
- Methodology: Compounds were synthesized and tested against a panel of bacteria and fungi.
- Findings: Several derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
-
Liquid Crystal Characterization
- Objective: To assess the liquid crystalline behavior of 5-(1,3-Dioxolan-2-yl)thiophene-based materials.
- Methodology: Differential scanning calorimetry (DSC) and polarized optical microscopy were used for characterization.
- Findings: The compound demonstrated a stable liquid crystalline phase over a broad temperature range, indicating its potential for use in LCD applications .
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)thiophene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxolane ring and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,3-dicarboxylic acid: Lacks the dioxolane ring, resulting in different chemical properties and reactivity.
5-(2-Methyl-1,3-dioxolan-2-yl)thiophene-2-carboxylic acid: Similar structure but with a methyl group on the dioxolane ring, affecting its steric and electronic properties.
Uniqueness
5-(1,3-Dioxolan-2-yl)thiophene-2,3-dicarboxylic acid is unique due to the presence of both the dioxolane ring and two carboxylic acid groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Biological Activity
5-(1,3-Dioxolan-2-yl)thiophene-2,3-dicarboxylic acid is an organic compound characterized by a thiophene ring substituted with a dioxolane group and two carboxylic acid functionalities. Its molecular formula is C9H8O6S. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity.
Synthesis
The synthesis of this compound typically involves the cyclization of thiophene-2,3-dicarboxylic acid with ethylene glycol under acidic conditions. This process is usually conducted under reflux to ensure complete cyclization and formation of the dioxolane ring.
Biological Activity
The biological activity of this compound has been explored in various studies. Key areas of investigation include its antimicrobial , anticancer , and anti-inflammatory properties.
Anticancer Activity
The anticancer properties of similar thiophene derivatives have been documented extensively. For example, compounds with thiophene moieties have demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 and HCT116. Studies report IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range for these compounds . The mechanisms often involve the inhibition of key signaling pathways and induction of apoptosis through mitochondrial pathways .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The dioxolane ring and carboxylic acid groups may facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways in target cells.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Antimicrobial; Anticancer | Potential for diverse applications in medicinal chemistry |
| Thiophene-2,3-dicarboxylic acid | Lacks dioxolane ring | Limited biological activity | Less reactive due to absence of dioxolane |
| 5-(2-Methyl-1,3-dioxolan-2-yl)thiophene-2-carboxylic acid | Methyl substitution on dioxolane | Anticancer; Antimicrobial | Altered steric and electronic properties enhance activity |
Case Studies
A notable study investigated a series of thiophene derivatives for their anticancer properties. Compounds were tested against various cancer cell lines with results indicating significant cytotoxicity at low concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .
Another research effort focused on the synthesis and biological evaluation of new 1,3-dioxolanes that exhibited promising antibacterial properties against Candida albicans and Staphylococcus epidermidis. These findings underscore the potential therapeutic applications of dioxolane-containing compounds .
Q & A
Q. What are the established synthetic routes for 5-(1,3-Dioxolan-2-yl)thiophene-2,3-dicarboxylic acid, and how is its purity validated?
- Methodology : The compound is synthesized via hydrolysis of 2,3-dicyanothiophene using aqueous NaOH under reflux (11 hours), followed by acidification with 12 M HCl to precipitate the dicarboxylic acid. Recrystallization in water yields the pure product (67–83% yield). Conversion to the dicarbonyl chloride is achieved using PCl₅ at 125–130°C for 12 hours. Purity is validated via melting point analysis (287–288°C), IR spectroscopy (C=O stretch at 1710 cm⁻¹), and NMR (distinct thiophene proton signals at δ 7.43 and 7.86) .
Q. Which spectroscopic techniques confirm the structure of this compound, and what key features are observed?
- Methodology :
- IR spectroscopy : A strong absorption band at 1710 cm⁻¹ confirms the presence of carboxylic acid groups.
- ¹H NMR : Peaks at δ 7.43 (C-4 proton, doublet, J = 5 Hz) and δ 7.86 (C-5 proton) confirm the thiophene backbone. A broad singlet at δ 13.60 corresponds to carboxylic acid protons.
- Melting point : Observed mp (287–288°C) aligns with synthesized batches but diverges from literature values (270°C), necessitating recrystallization for validation .
Q. What are the typical reactivity patterns of this compound in Friedel-Crafts acylation, and how are products isolated?
- Methodology : Reaction with AlCl₃ and benzene produces multiple products, including 4,9-dihydronaphtho[2,3-c]thiophene-4,9-dione (2) and 2,3-dibenzoylthiophene (4). Neutral products are isolated via sequential recrystallization (benzene-hexane, 1:1), while acidic residues (e.g., keto acid 6) are extracted using NaHCO₃. TLC (silica gel, benzene-hexane eluent) identifies components (Rf = 0.07–0.22) .
Advanced Research Questions
Q. How do solvent and stoichiometry influence product distribution in Friedel-Crafts acylations involving thiophene-2,3-dicarbonyl chloride?
- Methodology : Solvent polarity significantly alters product ratios. In benzene, the reaction favors cyclized products (e.g., 2), while 1,2-dichloroethane increases yields of acylation intermediates (e.g., 5). UV spectroscopy quantifies product ratios in neutral fractions, with benzene yielding 2 (35%), 3 (25%), and 4 (40%), whereas dichloroethane shifts toward 5 (60%) .
Q. What mechanistic pathways explain the formation of polycyclic products from thiophene-2,3-dicarbonyl chloride?
- Methodology : The reaction proceeds via initial acylation to form 3-benzoylthiophene-2-carbonyl chloride (5), which undergoes intramolecular cyclization or hydrolysis. In acidic conditions, 5 cyclizes to form 2, while alkaline hydrolysis yields 6. Competing pathways are validated by isolating intermediates and analyzing kinetic data under varying pH and temperature .
Q. How can discrepancies in reported melting points for thiophene-2,3-dicarboxylic acid be resolved?
- Methodology : Divergent mp values (270°C vs. 287–288°C) may arise from polymorphism or incomplete purification. Recrystallization in water (1000 mL/g) followed by differential scanning calorimetry (DSC) and X-ray diffraction (XRPD) can identify crystalline phases. IR and NMR spectra should confirm absence of anhydride impurities, which form if thionyl chloride is used instead of PCl₅ .
Q. How can this compound serve as a precursor for heterocycles via cycloaddition reactions?
- Methodology : The dicarboxylic anhydride (derived from the acid) participates in [4+2] Diels-Alder reactions with dienes to form fused bicyclic systems. For example, reaction with cyclopentadiene yields norbornene derivatives, confirmed by isolating cycloadducts (e.g., N-phenyl-5-norbornene-2,3-dicarboximide). LC-MS and NOESY NMR validate regioselectivity .
Data Contradiction Analysis
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vs. Literature : The reported mp (287–288°C) conflicts with prior literature (270°C). This discrepancy underscores the need for rigorous recrystallization and analytical validation to exclude impurities like the anhydride, which forms if synthesis conditions deviate (e.g., using thionyl chloride instead of PCl₅) .
-
Product Ratios in Solvent Systems : Table I () shows benzene favors cyclized product 2, while dichloroethane stabilizes intermediate 5. This highlights solvent polarity’s role in stabilizing transition states, requiring mechanistic studies (e.g., DFT calculations) to elucidate energy barriers .
Applications in Advanced Materials
Q. Can thiophene-2,3-dicarboxylate derivatives act as linkers in metal-organic frameworks (MOFs)?
- Methodology : While thiophene-2,5-dicarboxylic acid (H₂TDC) is a known MOF linker ( ), the 2,3-isomer’s asymmetric geometry may enable novel topologies. Coordination studies with Zn²⁺ or Cu²⁺ under solvothermal conditions (DMF, 120°C) can test framework formation. PXRD and BET surface area analysis assess porosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
